![molecular formula C11H13ClF3NO2 B6157195 methyl (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride CAS No. 2679949-36-9](/img/no-structure.png)

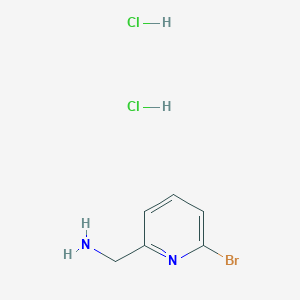

methyl (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride (MTPH) is a novel small molecule drug candidate. It is a potent, selective and orally active agonist of the serotonin 5-HT1A receptor, and is being developed for the treatment of depression and anxiety disorders. MTPH is a member of the class of compounds known as trifluoromethylphenylpropanoate derivatives and has been shown to have a number of pharmacological properties, including anxiolytic, antidepressant and anticonvulsant effects.

Mechanism of Action

MTPH acts as an agonist of the serotonin 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and other behaviors. By binding to the receptor, MTPH increases the activity of serotonin, which has antidepressant and anxiolytic effects. In addition, MTPH has been found to have direct effects on the GABAergic system, which may contribute to its anxiolytic and anticonvulsant effects.

Biochemical and Physiological Effects

MTPH has been found to have a number of biochemical and physiological effects. In preclinical studies, MTPH has been found to increase serotonin levels in the brain, as well as increase the activity of the GABAergic system. In addition, MTPH has been found to have anti-inflammatory effects, as well as neuroprotective effects. In clinical studies, MTPH has been found to be effective in reducing symptoms of depression and anxiety, as well as reducing pain intensity.

Advantages and Limitations for Lab Experiments

The advantages of using MTPH in laboratory experiments include its high potency and selectivity, as well as its low cost and availability. MTPH is also relatively easy to synthesize and can be used in a variety of animal models. The main limitation of using MTPH in laboratory experiments is its short half-life, which limits its use in long-term studies.

Future Directions

For MTPH research include further preclinical and clinical studies to confirm its efficacy and safety in various conditions. In addition, further research into its mechanism of action, as well as its potential for use in combination therapies, is needed. In addition, further research into the biochemical and physiological effects of MTPH is needed to better understand its effects on the body. Finally, further research into the potential for MTPH to be used as a novel therapeutic agent for a variety of conditions is warranted.

Synthesis Methods

MTPH can be synthesized using a variety of methods, including the reaction of 4-(trifluoromethyl)benzaldehyde with 3-amino-3-phenylpropanoic acid and hydrochloric acid, followed by recrystallization. The reaction is carried out in an inert atmosphere and yields a white crystalline solid. The structure of MTPH can be confirmed by NMR and mass spectrometry.

Scientific Research Applications

MTPH has been studied extensively in preclinical and clinical studies. In preclinical studies, MTPH has been shown to have anxiolytic, antidepressant and anticonvulsant effects in animal models. In clinical studies, MTPH has been studied in patients with depression, anxiety and other psychiatric disorders. In addition, MTPH has been studied in patients with chronic pain, and has been found to be effective in reducing pain intensity.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride involves the reaction of 4-(trifluoromethyl)benzaldehyde with ethyl 3-aminocrotonate, followed by reduction and hydrolysis to yield the final product.", "Starting Materials": [ "4-(trifluoromethyl)benzaldehyde", "ethyl 3-aminocrotonate", "sodium borohydride", "hydrochloric acid", "methanol", "water" ], "Reaction": [ "Step 1: React 4-(trifluoromethyl)benzaldehyde with ethyl 3-aminocrotonate in methanol to yield methyl (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate.", "Step 2: Reduce the double bond in the product using sodium borohydride in methanol.", "Step 3: Hydrolyze the ester group in the product using hydrochloric acid in water to yield methyl (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride." ] } | |

CAS RN |

2679949-36-9 |

Product Name |

methyl (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride |

Molecular Formula |

C11H13ClF3NO2 |

Molecular Weight |

283.7 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.